molecular formula C20H20N4O5S2 B2374245 (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886929-28-8

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2374245
CAS No.: 886929-28-8
M. Wt: 460.52
InChI Key: XEQADFYPBVXYJC-UHFFFAOYSA-N
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Description

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is an organic compound notable for its complex molecular structure, characterized by the inclusion of a nitrobenzo-thiazole and piperazine moiety. This compound exhibits unique chemical properties that have piqued interest in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step procedures:

  • Formation of (3-(Ethylsulfonyl)phenyl)methanone: : This can be achieved through sulfonation of ethylbenzene followed by Friedel-Crafts acylation.

  • Coupling with Piperazine: : In the presence of a suitable base, the prepared (3-(Ethylsulfonyl)phenyl)methanone can be coupled with 4-(6-nitrobenzo[d]thiazol-2-yl)piperazine.

  • Purification and Isolation: : The final product is purified through recrystallization or column chromatography.

Industrial Production Methods

While laboratory methods are suitable for small-scale synthesis, industrial production requires optimization of reaction conditions for scalability. This involves:

  • Optimization of Reaction Parameters: : Temperature, solvent choice, and concentration are critical for yield enhancement.

  • Continuous Flow Synthesis: : Implementing continuous flow reactors to maintain consistent reaction conditions and improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo several types of chemical reactions:

  • Oxidation: : The sulfonyl group can be further oxidized under harsh conditions.

  • Reduction: : The nitro group is susceptible to reduction, potentially forming amino derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Reducing agents like hydrogen in the presence of a palladium catalyst.

  • Substitution: : Various halides or organometallic reagents under catalytic conditions.

Major Products Formed

  • Oxidation Products: : Higher oxidation states of sulfonyl-containing derivatives.

  • Reduction Products: : Amino derivatives formed from the reduction of nitro groups.

  • Substitution Products: : Substituted phenyl or thiazole derivatives depending on the reagent.

Scientific Research Applications

(3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone finds applications across various scientific disciplines:

  • Chemistry: : As a ligand in coordination chemistry, and in the development of novel organic compounds.

  • Biology: : In biochemical assays and studies of enzyme inhibition.

  • Medicine: : Investigated for its potential in developing pharmaceuticals, particularly for its antimicrobial and anticancer properties.

  • Industry: : Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Inhibition of enzyme activity, interference with cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Methylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

  • (3-(Propylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Uniqueness

  • Structural Features: : The ethylsulfonyl group and nitrobenzo-thiazole moiety contribute to its unique properties.

  • Reactivity: : Differences in sulfonyl chain length influence reactivity and interaction with biological targets.

  • Applications: : Specific functional groups may enhance its utility in various applications compared to its analogs.

There you have it. A full rundown of (3-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone from every angle.

Properties

IUPAC Name

(3-ethylsulfonylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-2-31(28,29)16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)30-20/h3-7,12-13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQADFYPBVXYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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